- Discovery of a New Class of Potential Multifunctional Atypical Antipsychotic Agents Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors: Design, Synthesis, and Effects on BehaviorJournal of Medicinal Chemistry, 2009, 52(1), 151-169,
Cas no 90734-97-7 (4-Methoxy-1H-indole-3-carbaldehyde)
90734-97-7 structure
4-Methoxy-1H-indole-3-carbaldehyde Properties
Names and Identifiers
-
- 3-Formyl-4-methoxyindole
- 4-methoxy-1H-indole-3-carbaldehyde
- 4-Methoxy-3-indolecarboxaldehyde
- 4-Methoxyindole-3-carboxaldehyde
- 4-Methoxy-1H-indole-3-carboxaldehyde
- 4-Methoxyindole-3-aldehyde
- 1H-Indole-3-carboxaldehyde, 4-methoxy-
- 4-METHOXYINDOLE-3-CARBALDEHYDE
- Q63393178
- PubChem7687
- 3-Formyl-4-methoxy-1H-indole
- GDVCEQRAPMIJBG-UHFFFAOYSA-N
- CL3466
- STK360767
- WT81906
- VI30438
- AB04048
- 4-METHOXY-3-INDOLECARBOXAL
- 4-Methoxy-1H-indole-3-carboxaldehyde (ACI)
- 90734-97-7
- 4-methoxyindole-3-carboxaldehyde, AldrichCPR
- EN300-96751
- AC-23274
- CS-0141833
- M-3488
- CHEBI:181462
- AS-45961
- MFCD00152191
- Z3225948898
- AKOS005258813
- SY056970
- DTXSID50238250
- SCHEMBL1337138
- +Expand
-
- MFCD00152191
- GDVCEQRAPMIJBG-UHFFFAOYSA-N
- 1S/C10H9NO2/c1-13-9-4-2-3-8-10(9)7(6-12)5-11-8/h2-6,11H,1H3
- O=CC1C2C(=CC=CC=2OC)NC=1
Computed Properties
- 175.06300
- 1
- 2
- 2
- 175.063329
- 13
- 195
- 0
- 0
- 0
- 0
- 0
- 1
- 1.5
- 42.1
Experimental Properties
- 1.98900
- 42.09000
- 1.679
- 375.2 ℃ at 760 mmHg
- 180.7 °C
- Solid
- 1.273
4-Methoxy-1H-indole-3-carbaldehyde Security Information
- Xn
- H302
- P264;P270;P301+P312;P330;P501
- -20 °C
- 22
- Warning
4-Methoxy-1H-indole-3-carbaldehyde Customs Data
- 2933990090
-
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Methoxy-1H-indole-3-carbaldehyde Price
4-Methoxy-1H-indole-3-carbaldehyde Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Chlorosuccinimide , Triphenylphosphine Solvents: Tetrahydrofuran ; 30 min, rt
1.2 Solvents: Dimethylformamide ; 1 h, reflux
1.3 1 h, reflux; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; 1 h, reflux; basified
1.2 Solvents: Dimethylformamide ; 1 h, reflux
1.3 1 h, reflux; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; 1 h, reflux; basified
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: Benzenethiol, potassium salt (1:1) Solvents: Methanol , Tetrahydrofuran ; overnight, 40 °C
Reference
- Catalytic polymer-supported potassium thiophenolate in methanol as a method for the removal of ester, amide, and thioacetate protecting groupsSynlett, 2004, (4), 675-678,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ; rt
Reference
- Synthesis, Evaluation, and Mechanism Study of Novel Indole-Chalcone Derivatives Exerting Effective Antitumor Activity Through Microtubule Destabilization in Vitro and in VivoJournal of Medicinal Chemistry, 2016, 59(11), 5264-5283,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Water , Phosphorus oxychloride
Reference
- Studies towards the total synthesis of (-)mitragynine using solid-supported reagents2003, , ,,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ; 8 h, rt
Reference
- Synthesis and evaluation of selenium-containing indole chalcone and diarylketone derivatives as tubulin polymerization inhibition agentsOrganic & Biomolecular Chemistry, 2017, 15(35), 7404-7410,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Diphosphoryl chloride ; 0 °C; 0.5 h, 0 °C; 1 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C → reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C → reflux
Reference
- Effects of Indole Fatty Alcohols on the Differentiation of Neural Stem Cell Derived NeurospheresJournal of Medicinal Chemistry, 2004, 47(25), 6270-6282,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
1.2 Reagents: Sodium carbonate Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water
Reference
- Preparation and reactions of 4-, 5-, and 6-methoxy-substituted 3-lithioindoles and 3-indolylzinc derivativesSynthesis, 2001, (2), 267-275,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Phosphorus oxychloride
Reference
- The Total Synthesis of Argyrin B2002, , ,,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Cuprous iodide
Reference
- The chemistry of indoles. Part XXII. A practical one pot synthesis of 4-alkoxy-3-formylindolesHeterocycles, 1984, 22(4), 797-801,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Phosphorus oxychloride
Reference
- First electrophilic substitution of 4-methoxyindole with triethyl orthoformate as an a1-synthonMonatshefte fuer Chemie, 1990, 121(1), 77-80,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Chlorosuccinimide , Triphenylphosphine Solvents: Tetrahydrofuran ; rt; 30 min, rt
1.2 1 h, reflux
1.3 1 h, reflux; reflux → rt
1.4 Solvents: Water ; 1 h, reflux; cooled
1.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
1.2 1 h, reflux
1.3 1 h, reflux; reflux → rt
1.4 Solvents: Water ; 1 h, reflux; cooled
1.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
Reference
- Total syntheses of mitragynine, paynantheine and speciogynine via an enantioselective thiourea-catalysed Pictet-Spengler reactionChemical Communications (Cambridge, 2012, 48(100), 12243-12245,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Triphenylphosphine , 1,2-Diiodoethane , Water ; 2 h, 80 °C
Reference
- Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N -DimethylformamideSynlett, 2022, 33(3), 259-263,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Trichloroisocyanuric acid ; 4.0 h, 60 - 70 °C
Reference
- Symmetric trichloro triazine adducts with N, N'-dimethyl formamide and N, N'-dimethyl acetamide as green Vilsmeier -Haack reagents for effective formylation and acylation of IndolesChemical Data Collections, 2020, 28,,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ; 0 °C; 0.5 h, 0 °C; 1 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; 5 min, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; 5 min, reflux
Reference
- Development of a Highly Potent D2/D3 Agonist and a Partial Agonist from Structure-Activity Relationship Study of N6-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine Analogues: Implication in the Treatment of Parkinson's DiseaseJournal of Medicinal Chemistry, 2015, 58(23), 9179-9195,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Acetic acid, 2,2,2-trifluoro-, thallium(1+) salt (1:1) Solvents: Trifluoroacetic acid ; 3 h, 30 °C
1.2 Reagents: Iodine , Cuprous iodide Solvents: Dimethylformamide ; 1 h, rt
1.3 3 h, 100 - 110 °C
1.2 Reagents: Iodine , Cuprous iodide Solvents: Dimethylformamide ; 1 h, rt
1.3 3 h, 100 - 110 °C
Reference
- Interaction of cruciferous phytoanticipins with plant fungal pathogens: Indole glucosinolates are not metabolized but the corresponding desulfo-derivatives and nitriles arePhytochemistry (Elsevier), 2011, 72(18), 2308-2316,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C; 10 min, 0 °C
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → 45 °C; 2 h, 45 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → 45 °C; 2 h, 45 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
Reference
- A facile approach to tryptophan derivatives for the total synthesis of argyrin analoguesOrganic & Biomolecular Chemistry, 2014, 12(48), 9764-9768,
4-Methoxy-1H-indole-3-carbaldehyde Raw materials
- 3-Formyl-4-methoxy-1-(triisopropylsilyl)indole
- 4-methoxy-1H-indole
- Indole-3-carboxaldehyde
- 1H-Indole-3-carboxaldehyde, 1-(2,2-dimethyl-1-oxopropyl)-4-methoxy-
- 4-iodo-1H-indole-3-carbaldehyde
4-Methoxy-1H-indole-3-carbaldehyde Preparation Products
4-Methoxy-1H-indole-3-carbaldehyde Suppliers
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:90734-97-7)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:90734-97-7)
A LA DING
anhua.mao@aladdin-e.com
4-Methoxy-1H-indole-3-carbaldehyde Related Literature
-
M. Soledade C. Pedras,Estifanos E. Yaya,Erich Glawischnig Nat. Prod. Rep. 2011 28 1381
-
M. Soledade C. Pedras,Estifanos E. Yaya,Erich Glawischnig Nat. Prod. Rep. 2011 28 1381
-
M. S. C. Pedras,Q. H. To,G. Schatte Chem. Commun. 2016 52 2505
-
M. Soledade C. Pedras,Estifanos E. Yaya Org. Biomol. Chem. 2013 11 1149
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(CAS:90734-97-7)4-Methoxy-1H-indole-3-carbaldehyde
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